molecular formula C4H3ClN2 B057796 Chloropyrazine CAS No. 14508-49-7

Chloropyrazine

Cat. No. B057796
CAS RN: 14508-49-7
M. Wt: 114.53 g/mol
InChI Key: GELVZYOEQVJIRR-UHFFFAOYSA-N
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Patent
US08524764B2

Procedure details

2-Chloropyrazine (1 g, 8.3 mmol) and methylhydrazine (1.31 mL, 25 mmol) were mixed together in a flask fitted with a water condenser. After a few minutes an exotherm was observed. After 16 h the excess methylhydrazine was removed under reduced pressure. The cooled residue was stirred with aqueous sodium hydroxide solution (20 ml of 20%), and the resulting solution was extracted with ether (6×100 ml). The combined extracts were dried (K2CO3) and concentrated to give a light orange solid 370 mg of N-Methyl-N-pyrazin-2-yl-hydrazine.
Quantity
1 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
1.31 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.[CH3:8][NH:9][NH2:10]>>[CH3:8][N:9]([C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1)[NH2:10]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC=CN=C1
Name
methylhydrazine
Quantity
1.31 mL
Type
reactant
Smiles
CNN

Conditions

Stirring
Type
CUSTOM
Details
The cooled residue was stirred with aqueous sodium hydroxide solution (20 ml of 20%)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a water condenser
WAIT
Type
WAIT
Details
After a few minutes an exotherm was observed
CUSTOM
Type
CUSTOM
Details
After 16 h the excess methylhydrazine was removed under reduced pressure
Duration
16 h
EXTRACTION
Type
EXTRACTION
Details
the resulting solution was extracted with ether (6×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (K2CO3)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CN(N)C1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 370 mg
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.